molecular formula C6H2BrF3 B1265865 1-Bromo-2,4,6-trifluorobenzene CAS No. 2367-76-2

1-Bromo-2,4,6-trifluorobenzene

Cat. No.: B1265865
CAS No.: 2367-76-2
M. Wt: 210.98 g/mol
InChI Key: PZBSPSOGEVCRQI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 1-bromo-2,4,6-trifluorobenzene emerged from advancements in organofluorine chemistry, a field that predates the isolation of elemental fluorine itself. Early methodologies for fluorinated aromatic compounds, such as the Schiemann reaction (diazonium salt decomposition) and halogen exchange reactions, laid the groundwork for its development. A pivotal synthesis route involves the bromination of 2,4,6-trifluorophenol using phosphorus tribromide, a method refined in the late 20th century to improve yield and scalability. Alternative approaches, such as the reaction of 1,2,4-trifluorobenzene with bromine in the presence of iron powder and azobisisobutyl cyanide, were later patented to address environmental and efficiency concerns. These innovations reflect the compound’s role in bridging traditional halogenation techniques with modern synthetic demands.

Significance in Organic Chemistry and Chemical Research

This compound is a critical intermediate in synthetic organic chemistry due to its unique electronic and steric properties. The electron-withdrawing effects of fluorine atoms activate the bromine substituent for nucleophilic aromatic substitution, enabling the synthesis of complex fluorinated aromatics. For example, it serves as a precursor to 3-substituted-2,4,5-trifluorobenzoic acids, which are foundational in quinolone antibiotic development. Its utility extends to cross-coupling reactions, where it facilitates the introduction of trifluoromethyl groups into pharmaceuticals and agrochemicals. Additionally, the compound’s stability in organic solvents like chloroform and ethyl acetate makes it a versatile reagent in multistep syntheses.

Chemical Classification and Nomenclature

This compound (IUPAC name: 2-bromo-1,3,5-trifluorobenzene) belongs to the class of halogenated aromatic hydrocarbons. Its molecular formula, C₆H₂BrF₃, corresponds to a molecular weight of 210.98 g/mol. The structure features a benzene ring substituted with bromine at position 2 and fluorine atoms at positions 1, 3, and 5 (Figure 1). This substitution pattern distinguishes it from isomers like 1-bromo-2,4,5-trifluorobenzene, where fluorine atoms occupy adjacent positions. Key physical properties include a melting point of 3.5°C, a boiling point of 140.5°C, and a density of 1.79 g/mL at 25°C.

Table 1: Physical Properties of this compound

Property Value
Molecular Formula C₆H₂BrF₃
Molecular Weight 210.98 g/mol
Melting Point 3.5°C
Boiling Point 140.5°C
Density (25°C) 1.79 g/mL
Refractive Index 1.467–1.469
Solubility Chloroform, Ethyl Acetate

Related Fluorinated and Brominated Aromatic Compounds

The compound is part of a broader family of halogenated aromatics with distinct applications:

  • 2,4,6-Trifluorophenol : A precursor in ELISA assays for environmental monitoring, synthesized via dehalogenation of this compound.
  • Fluorobenzene : A simpler analogue lacking bromine, used as a solvent for reactive intermediates.
  • 1-Bromo-2,4,5-trifluorobenzene : An isomer employed in synthesizing antiviral agents, highlighting the impact of substitution patterns on bioactivity.
  • 2-Bromo-1,3,5-trichlorobenzene : Demonstrates how varying halogen types (Cl vs. F) influence reactivity and stability in cross-coupling reactions.

These compounds underscore the interplay between halogen identity, substitution geometry, and functional utility in materials science and drug discovery.

Properties

IUPAC Name

2-bromo-1,3,5-trifluorobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2BrF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PZBSPSOGEVCRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178337
Record name 1-Bromo-2,4,6-trifluorobenzene
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Molecular Weight

210.98 g/mol
Source PubChem
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CAS No.

2367-76-2
Record name 2-Bromo-1,3,5-trifluorobenzene
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Record name 2,4,6-Trifluorobromobenzene
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Record name 1-Bromo-2,4,6-trifluorobenzene
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Record name 1-bromo-2,4,6-trifluorobenzene
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Record name 2,4,6-TRIFLUOROBROMOBENZENE
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Preparation Methods

Catalytic Bromination with Iron Powder

Iron powder is commonly employed as a catalyst in bromination reactions due to its ability to generate Br⁺ ions via interaction with Br₂. For example, in the synthesis of 1-bromo-2,4,5-trifluorobenzene, a mixture of 1,2,4-trifluorobenzene, iron powder, and liquid bromine in carbon tetrachloride (CCl₄) or chloroform yielded the target compound at 66% efficiency. Extending this methodology to 1,3,5-trifluorobenzene would theoretically follow a similar pathway, with bromine occupying the sole available position to form this compound.

Key Reaction Parameters:

  • Temperature: 43–102°C (gradient heating to control reaction progression).
  • Molar Ratios: Substrate-to-bromine ratios of 1:0.5–1.5, with catalytic iron (0.025–0.050 equivalents) and azobisisobutyronitrile (AIBN, 0.002–0.006 equivalents).
  • Solvent: Non-polar solvents like CCl₄ or chloroform (250–300 mL/mol).

Radical-Initiated Bromination

AIBN, a radical initiator, enhances bromination efficiency by generating bromine radicals under thermal conditions. This approach minimizes polybromination by favoring monoselective substitution, critical for preserving the integrity of the trifluorinated backbone.

Purification and Yield Optimization

Post-synthesis purification is vital for isolating high-purity this compound. Techniques such as fractional distillation and solvent washing (e.g., sodium bisulfite to remove excess Br₂) are standard. Chromatographic methods may further refine purity, though industrial-scale processes often prioritize cost-effective distillation.

Yield Considerations:

  • Side Reactions: Competing di- or tribromination can occur if stoichiometry or temperature is poorly controlled.
  • Catalyst Efficiency: Iron powder’s particle size and reactivity directly influence reaction rates and byproduct formation.

Industrial-Scale Synthesis Challenges

Scaling bromination reactions necessitates addressing:

  • Solvent Recovery: CCl₄ and chloroform require closed-loop systems to mitigate environmental and safety risks.
  • Waste Management: Brominated byproducts and spent catalysts demand specialized disposal protocols.

Alternative Synthetic Routes

While direct bromination dominates, alternative strategies include:

  • Halogen Exchange: Utilizing bromide salts (e.g., NaBr) in the presence of oxidizing agents.
  • Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce bromine post-fluorination, though this adds complexity.

Scientific Research Applications

1-Bromo-2,4,6-trifluorobenzene is widely used in scientific research due to its unique chemical properties. In chemistry, it is used as a building block for synthesizing more complex fluorinated compounds. Its strong oxidizing properties make it valuable in various organic synthesis reactions .

In biology and medicine, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions allows researchers to create novel compounds with potential therapeutic applications .

In industry, this compound is used in the production of liquid crystal materials and other advanced materials. Its unique properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of 1-Bromo-2,4,6-trifluorobenzene involves its ability to participate in various chemical reactions. The compound’s bromine and fluorine atoms play a crucial role in its reactivity. The bromine atom can undergo substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity in oxidative reactions .

The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions. For example, in the oxidative Heck reaction, the palladium catalyst facilitates the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Comparison with Similar Compounds

1-Bromo-2,4,6-trifluorobenzene can be compared with other similar compounds, such as 1-Bromo-2,4,5-trifluorobenzene and 1-Bromo-2,4-difluorobenzene. These compounds share similar chemical structures but differ in the number and position of fluorine atoms .

    1-Bromo-2,4,5-trifluorobenzene: This compound has a similar structure but with the fluorine atoms in different positions.

    1-Bromo-2,4-difluorobenzene: This compound has one less fluorine atom, which can significantly affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which confer unique reactivity and stability, making it valuable in various scientific and industrial applications .

Biological Activity

1-Bromo-2,4,6-trifluorobenzene (C6H2BrF3) is a halogenated aromatic compound with significant applications in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring three fluorine atoms and one bromine atom attached to a benzene ring, imparts distinct biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and associated case studies.

Basic Information

PropertyValue
CAS Number 2367-76-2
Molecular Formula C6H2BrF3
Molecular Weight 210.98 g/mol
IUPAC Name 2-bromo-1,3,5-trifluorobenzene
InChI Key PZBSPSOGEVCRQI-UHFFFAOYSA-N

These properties highlight the compound's potential for various chemical reactions and interactions within biological systems.

This compound exhibits biological activity primarily through its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can influence pharmacokinetics and bioavailability.

Target Interaction

  • Enzyme Inhibition : Research indicates that halogenated aromatic compounds can act as inhibitors for certain enzymes. For instance, studies have shown that similar compounds inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression .
  • Antimicrobial Activity : Some studies suggest that halogenated benzenes possess antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

  • Histone Deacetylase Inhibition : A study explored the development of novel HDAC inhibitors derived from fluorinated aromatic compounds. The results indicated that this compound derivatives exhibited promising HDAC inhibition profiles with IC50 values in the nanomolar range . This suggests potential applications in cancer therapy.
  • Antimicrobial Testing : In another study, various halogenated compounds were screened for their antimicrobial efficacy against pathogenic bacteria. The results showed that certain derivatives of this compound demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological aspects:

  • Skin Irritation : The compound is classified as a skin irritant and can cause serious eye irritation upon contact .
  • Respiratory Effects : Inhalation exposure may lead to respiratory irritation; therefore, handling precautions are recommended in laboratory settings .

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-2,4,6-trifluorobenzene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :
    The compound is typically synthesized via halogenation of fluorinated benzene derivatives. For example, bromination of 1,3,5-trifluorobenzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–5°C) yields this compound . Optimization involves monitoring reaction time (typically 6–12 hours) and stoichiometry (1:1.2 substrate-to-bromine ratio). Post-synthesis purification via fractional distillation (boiling point: ~140.5°C) or column chromatography (hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

  • Methodological Answer :
    • ¹⁹F NMR : Three distinct fluorine resonances are expected due to three non-equivalent F atoms. Coupling patterns (e.g., J₆-F-F ≈ 12–15 Hz) help confirm substitution patterns .
    • Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 210.98 (C₆H₂BrF₃⁺) and fragment peaks (e.g., loss of Br: m/z 131) validate the molecular formula .
    • IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1200 cm⁻¹) confirm functional groups.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (flash point: 137°F) and skin/eye irritation risks .
    • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors (vapor pressure: 1.7 mmHg at 25°C).
    • Storage : Keep in sealed, dark glass containers at 2–8°C to prevent decomposition. Label containers with hazard symbols (Xi, F) .

Advanced Research Questions

Q. How can ¹⁹F NMR spectroscopy distinguish positional isomers of bromotrifluorobenzene (e.g., this compound vs. 1-bromo-2,4,5-trifluorobenzene)?

  • Methodological Answer :
    • This compound : Three non-equivalent F atoms produce three distinct ¹⁹F NMR peaks. Each F couples with adjacent H and F atoms, resulting in complex multiplet patterns (e.g., doublet of triplets for F-2 and F-6) .
    • 1-Bromo-2,4,5-trifluorobenzene : Two equivalent F atoms (positions 4 and 5) yield a single resonance, while F-2 appears as a separate multiplet. Integration ratios (2:1 for F-4/5 vs. F-2) aid differentiation .
    • Experimental Setup : Use a high-resolution NMR spectrometer (≥400 MHz) with a ¹⁹F probe. Deuterated solvents (e.g., CDCl₃) minimize interference.

Q. What mechanistic insights can be gained from studying Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer :
    • Reaction Design : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via GC-MS or HPLC .
    • Kinetic Analysis : Track reaction progress using in-situ ¹⁹F NMR to study electronic effects of fluorine substituents on oxidative addition rates. Fluorine’s electron-withdrawing nature accelerates Pd insertion into the C-Br bond .
    • Side Reactions : Bromine displacement by competing nucleophiles (e.g., OH⁻) can occur; control pH to minimize hydrolysis.

Q. How can researchers evaluate the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :
    • Atmospheric Degradation : Use computational models (e.g., density functional theory) to estimate rate constants for OH radical reactions. Experimental validation involves gas-phase photolysis studies under simulated sunlight (λ > 290 nm) .
    • Hydrolysis Studies : Conduct pH-dependent hydrolysis (pH 3–9) at 25°C. Analyze products (e.g., phenol derivatives) via LC-MS. Fluorine’s inductive effect stabilizes intermediates, slowing hydrolysis compared to non-fluorinated analogs .
    • Ecotoxicity Assays : Test acute toxicity using Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201). Correlate results with logP (calculated: ~2.8) to assess bioaccumulation potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2,4,6-trifluorobenzene
Reactant of Route 2
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1-Bromo-2,4,6-trifluorobenzene

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